Welcome to the BenchChem Online Store!
molecular formula C9H11NO B167578 1-(2-(Methylamino)phenyl)ethanone CAS No. 1859-75-2

1-(2-(Methylamino)phenyl)ethanone

Cat. No. B167578
M. Wt: 149.19 g/mol
InChI Key: CUHJQPWOSWMIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04997840

Procedure details

A mixture of 2'-chloroacetophenone (309 g), industrial methylated spirit (252 ml), methylamine (33% w/w solution in industrial methylated spirit, 1085 ml) and copper lining powder (2.7 g) was stirred in a sealed pressure vessel for 3 hours at 80° C. The reaction vessel was allowed to cool to 40° and the mixture was washed out of the vessel with industrial methylated spirit (60 ml). The combined reaction mixture and washing were stirred at 50 to 55°, a solution of sodium sulphide trihydrate (6.6 g) in water (45 ml) was added dropwise and the stirring and heating were continued for 15 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name HYFLO SUPERCEL) and the filter bed washed with industrial methylated spirit (300 ml). The combined filtrate and washing were evaporated under reduced pressure to give an oil which was added to hydrochloric acid (5M, 900 ml) and then stirred and heated under reflux for 2 hours. The mixture was cooled to 30°, washed with hexane (2×990 ml) and then adjusted to pH 2 to 3 by addition of aqueous sodium hydroxide (5M, 750 ml) whilst maintaining the temperature at 30 to 35°. The mixture was then extracted with dichloromethane (990 ml) and the extract evaporated under reduced pressure to give the novel compound 2'-(methylamino)acetophenone, m.p. 34°-35°.
Quantity
309 g
Type
reactant
Reaction Step One
Quantity
1085 mL
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
252 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[CH3:11][NH2:12]>[Cu].Cl>[CH3:11][NH:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
309 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C)=O
Name
Quantity
1085 mL
Type
reactant
Smiles
CN
Name
powder
Quantity
2.7 g
Type
reactant
Smiles
Name
industrial methylated spirit
Quantity
252 mL
Type
solvent
Smiles
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
900 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred in a sealed pressure vessel for 3 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40°
WASH
Type
WASH
Details
the mixture was washed out of the vessel with industrial methylated spirit (60 ml)
CUSTOM
Type
CUSTOM
Details
The combined reaction mixture
WASH
Type
WASH
Details
washing
STIRRING
Type
STIRRING
Details
were stirred at 50 to 55°
ADDITION
Type
ADDITION
Details
a solution of sodium sulphide trihydrate (6.6 g) in water (45 ml) was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the stirring and heating
WAIT
Type
WAIT
Details
were continued for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through diatomaceous earth (
WASH
Type
WASH
Details
washed with industrial methylated spirit (300 ml)
WASH
Type
WASH
Details
The combined filtrate and washing
CUSTOM
Type
CUSTOM
Details
were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 30°
WASH
Type
WASH
Details
washed with hexane (2×990 ml)
ADDITION
Type
ADDITION
Details
adjusted to pH 2 to 3 by addition of aqueous sodium hydroxide (5M, 750 ml)
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature at 30 to 35°
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with dichloromethane (990 ml)
CUSTOM
Type
CUSTOM
Details
the extract evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNC1=C(C=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.